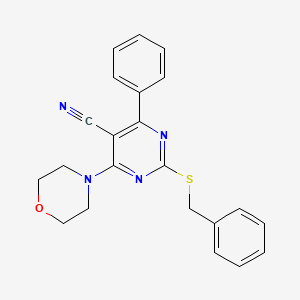

![molecular formula C17H19N3S2 B2476932 N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine CAS No. 478067-41-3](/img/structure/B2476932.png)

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine, also known as BPTD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTD belongs to the class of thieno[3,2-d]pyrimidine derivatives and is a potent inhibitor of protein kinase CK2, which plays a key role in cell growth and proliferation.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine and its derivatives have been a focal point in synthetic chemistry due to their complex structure and potential reactivity. Studies have explored various synthetic pathways and chemical reactions involving thieno[3,2-d]pyrimidine derivatives. For instance, the synthesis of thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine derivatives by reacting pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl dichlorides, highlighting the potential for creating new heterocyclic systems (Sirakanyan et al., 2015).

Antimicrobial and Antitumor Activity

These compounds have been investigated for their biological activities, particularly their antimicrobial and antitumor effects. Notably, certain derivatives have shown promising results in these fields:

- A study highlighted the synthesis of various thieno[3,2-d]pyrimidine derivatives and evaluated their in vitro activity against human tumor cell lines and their antibacterial activity, with some compounds demonstrating higher activity against cancer cell lines than standard drugs (Hafez et al., 2017).

- Another research investigated the antibacterial and antifungal activities of N-benzylthienopyrimidinone derivatives, finding that certain structural modifications, like the presence of a thienyl moiety and an unsaturated pyrimidinone nucleus, can enhance antimicrobial activity (Diédhiou et al., 2022).

- Further studies have synthesized and evaluated various thieno[3,2-d]pyrimidine derivatives, revealing potent anticancer activity comparable to standard chemotherapy drugs on several human cancer cell lines (Hafez & El-Gazzar, 2017).

Fluorescence Properties and Computational Analysis

Some derivatives have been synthesized and evaluated for their solid-state fluorescence properties, with certain compounds exhibiting strong fluorescence. This suggests potential applications in material science or as fluorescent markers in biological studies (Yokota et al., 2012).

Dual Inhibitory Effects on Enzymes

Research has also delved into the dual inhibitory effects of certain thieno[3,2-d]pyrimidine derivatives on key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have demonstrated potential as antitumor agents due to their ability to inhibit these crucial enzymes, indicating a promising avenue for cancer therapy (Gangjee et al., 2009).

Mécanisme D'action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been associated with diverse biological activities .

Mode of Action

Thieno[3,2-d]pyrimidines have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been associated with diverse biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Thieno[3,2-d]pyrimidines have been associated with diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-benzylsulfanyl-N,N-diethylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S2/c1-3-20(4-2)16-15-14(10-11-21-15)18-17(19-16)22-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMABGSGDCRBFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=C1SC=C2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)

![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)

![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)

![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)

![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)